Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
Brand Name: Vulcanchem
CAS No.: 2126812-29-9
VCID: VC6951694
InChI: InChI=1S/C22H28BNO4/c1-21(2)22(3,4)28-23(27-21)19-12-10-17(11-13-19)14-15-24-20(25)26-16-18-8-6-5-7-9-18/h5-13H,14-16H2,1-4H3,(H,24,25)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC(=O)OCC3=CC=CC=C3
Molecular Formula: C22H28BNO4
Molecular Weight: 381.28

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

CAS No.: 2126812-29-9

Cat. No.: VC6951694

Molecular Formula: C22H28BNO4

Molecular Weight: 381.28

* For research use only. Not for human or veterinary use.

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate - 2126812-29-9

Specification

CAS No. 2126812-29-9
Molecular Formula C22H28BNO4
Molecular Weight 381.28
IUPAC Name benzyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate
Standard InChI InChI=1S/C22H28BNO4/c1-21(2)22(3,4)28-23(27-21)19-12-10-17(11-13-19)14-15-24-20(25)26-16-18-8-6-5-7-9-18/h5-13H,14-16H2,1-4H3,(H,24,25)
Standard InChI Key PUXCHJFSCTYTIH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Architecture

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS: 363186-06-5) consists of three primary components:

  • A benzyloxycarbonyl (Cbz) group, which serves as a protective moiety for amines.

  • A phenethylcarbamate backbone, providing structural rigidity and hydrogen-bonding capabilities.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a boronate ester critical for Suzuki-Miyaura cross-coupling reactions .

The boronate ester’s sp³-hybridized boron atom is stabilized by the electron-donating methyl groups, enhancing its shelf life and handling stability compared to non-alkylated analogs .

Spectroscopic Characterization

1H NMR (DMSO-d6, 400 MHz) data for structurally related compounds reveal key peaks:

  • δ 1.33 ppm (12H, s): Methyl protons of the dioxaborolane ring.

  • δ 5.18 ppm (2H, s): Benzyloxy methylene protons.

  • δ 7.25–7.75 ppm (aromatic protons): Signals corresponding to the benzyl and phenyl groups .

A comparative analysis of 13C NMR and IR spectra would further confirm the presence of carbamate (C=O stretch ~1700 cm⁻¹) and boronate ester (B-O stretch ~1350 cm⁻¹) functionalities, though specific data for this compound remain unpublished.

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Borylation of an Aryl Halide:
    A palladium-catalyzed Miyaura borylation converts an aryl iodide or bromide to the corresponding boronate ester. For example, (4-iodophenyl)carbamic acid benzyl ester reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of [Pd(dppf)Cl₂] and triethylamine in 1,4-dioxane at 85°C .

    ReagentQuantityRole
    (4-Iodophenyl)carbamate6.50 gSubstrate
    B₂pin₂5.9 mLBoron source
    [Pd(dppf)Cl₂]150 mgCatalyst
    Triethylamine7.7 mLBase

    This step achieves an 84% yield after silica gel chromatography .

  • Carbamate Formation:
    The phenethylamine derivative is reacted with benzyl chloroformate in the presence of a base such as sodium carbonate to install the carbamate group.

Reaction Optimization

Critical parameters for high yield include:

  • Catalyst Loading: 1–2 mol% Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄) .

  • Solvent System: Mixed polar solvents (e.g., 1,2-dimethoxyethane/water) enhance solubility and reaction homogeneity .

  • Temperature: 80–85°C balances reaction rate and side-product formation .

A representative Suzuki coupling using this compound as a boronate partner achieved an 80% yield when reacted with a brominated furoisoquinoline derivative under Pd(PPh₃)₄ catalysis .

Applications in Pharmaceutical Synthesis

Intermediate for Kinase Inhibitors

This compound’s boronate group enables efficient coupling with heteroaryl halides to generate biaryl structures. For instance, it was used to synthesize tert-butyl 4-[4-amino-3-(4-carbamoylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate, a precursor to JAK2/STAT3 inhibitors . The reaction conditions and outcomes are summarized below:

ParameterDetails
SubstrateTert-butyl 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
CatalystPd(PPh₃)₄ (1.56 g, 0.00135 mol)
BaseNa₂CO₃ (5.97 g, 0.0563 mol)
Solvent1,2-Dimethoxyethane/water (2:1)
Yield72% (after trituration in diethyl ether)

The product exhibited potent kinase inhibitory activity in biochemical assays (IC₅₀ < 50 nM) .

Fluorescent Probe Development

Derivatives of this compound have been tagged with fluorophores (e.g., dansyl or fluorescein) to create boronate-based sensors for reactive oxygen species (ROS). The boronate ester acts as a quenching moiety, with ROS-induced cleavage restoring fluorescence .

Comparative Analysis with Structural Analogs

CompoundCASKey DifferenceReactivity Notes
Benzyl (3-methyl-4-boronatophenyl)carbamate2377606-15-8Methyl substituent at C3Enhanced steric hindrance
Ethyl (4-boronatophenyl)carbamate1314397-95-9Ethoxy vs. benzyloxy groupLower lipophilicity

The phenethyl spacer in the target compound improves solubility in polar aprotic solvents compared to shorter-chain analogs .

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